molecular formula C24H32N4O3 B2661303 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1049576-77-3

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2661303
CAS No.: 1049576-77-3
M. Wt: 424.545
InChI Key: INRKBQILIWOVJU-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the ethanediamide moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.

    Biology: Research focuses on its interaction with neurotransmitters and its potential role in neurodegenerative diseases.

    Medicine: It is being investigated for its therapeutic potential in treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.

    Industry: Its applications in the pharmaceutical industry include drug development and formulation.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18(2)19-8-10-20(11-9-19)26-24(30)23(29)25-12-13-27-14-16-28(17-15-27)21-6-4-5-7-22(21)31-3/h4-11,18H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKBQILIWOVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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